alpha-Cubebin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is one of the two forms of cubebene, the other being beta-cubebin.
Vorbereitungsmethoden
Alpha-Cubebin can be synthesized through various synthetic routes. One common method involves the distillation of cubeb oil, which yields a mixture of alpha- and beta-cubebin . The reaction conditions typically include controlled temperature and pressure to ensure the selective isolation of this compound. Industrial production methods may involve large-scale extraction and purification processes to obtain the compound in significant quantities .
Analyse Chemischer Reaktionen
Alpha-Cubebin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: This compound can undergo substitution reactions, particularly with halogens, under specific conditions to form halogenated derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions vary depending on the type of reaction and the reagents used .
Wissenschaftliche Forschungsanwendungen
Alpha-Cubebin has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a model compound in studying sesquiterpene chemistry.
Biology: this compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Research has shown that this compound may have therapeutic potential in treating certain diseases due to its bioactive properties.
Industry: It is used in the fragrance and flavor industry due to its unique aromatic properties.
Wirkmechanismus
The mechanism of action of alpha-Cubebin involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating various biochemical pathways, including those involved in inflammation and oxidative stress. The compound’s molecular targets include enzymes and receptors that play a role in these pathways .
Vergleich Mit ähnlichen Verbindungen
Alpha-Cubebin is structurally similar to other sesquiterpenes, such as beta-Cubebin and alpha-Cubebenol. it is unique in its specific structural configuration and the position of its double bonds . Similar compounds include:
Beta-Cubebin: Another form of cubebene with a different double bond position.
Alpha-Cubebenol: A related sesquiterpene with similar biological activities but different structural features.
This compound’s uniqueness lies in its specific structural properties and the distinct biological activities it exhibits compared to its similar compounds .
Eigenschaften
CAS-Nummer |
112458-74-9 |
---|---|
Molekularformel |
C20H20O6 |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
(2R,3R,4R)-3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-ol |
InChI |
InChI=1S/C20H20O6/c21-20-15(6-13-2-4-17-19(8-13)26-11-24-17)14(9-22-20)5-12-1-3-16-18(7-12)25-10-23-16/h1-4,7-8,14-15,20-21H,5-6,9-11H2/t14-,15+,20+/m0/s1 |
InChI-Schlüssel |
DIYWRNLYKJKHAM-BXTJHSDWSA-N |
Isomerische SMILES |
C1[C@@H]([C@H]([C@@H](O1)O)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 |
Kanonische SMILES |
C1C(C(C(O1)O)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.